3-(3-Methylphenyl)propiophenone

Description

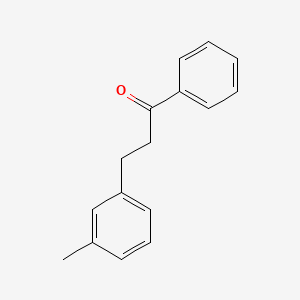

3-(3-Methylphenyl)propiophenone (CAS: 51772-30-6), also known as 3'-methylpropiophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Structurally, it consists of a propiophenone backbone (a three-carbon chain terminating in a ketone group) substituted with a 3-methylphenyl group at the meta position. This compound is a key intermediate in organic synthesis, particularly in the preparation of β-aminoketones and γ-aminoalcohols, which serve as precursors to pharmaceuticals such as the local anesthetic Falicain® and the antifungal agent Naftifine® . Its synthetic versatility stems from the reactivity of the ketone group, which enables reductive amination and alkylation reactions .

Properties

IUPAC Name |

3-(3-methylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZJENUFNMLSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644054 | |

| Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95465-70-6 | |

| Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-(3-Methylphenyl)propiophenone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropiophenone with 3-tolylboronic acid in the presence of a palladium catalyst, such as Wilkinson’s catalyst, and potassium phosphate in 1,4-dioxane under an inert atmosphere . The reaction typically occurs at 60°C for about 20 hours .

Chemical Reactions Analysis

3-(3-Methylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Methylphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propiophenone involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound’s carbonyl group (C=O) undergoes nucleophilic addition, where a nucleophile (such as a hydride ion) attacks the carbonyl carbon, leading to the formation of an alcohol . This process is facilitated by the presence of reducing agents like sodium borohydride or lithium aluminum hydride .

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives : Bromo and chloro substituents increase molecular weight and lipophilicity, enhancing stability but reducing aqueous solubility .

- Trifluoromethyl Derivatives : The electron-withdrawing -CF₃ group significantly boosts chemical inertness and metabolic resistance, making these compounds valuable in agrochemicals .

- Amino Derivatives: Introduction of a methylamino group (e.g., 3-MMC) introduces hydrogen-bonding capacity, altering pharmacological activity and enabling interactions with neurotransmitter systems .

Structural and Spectroscopic Comparisons

UV-Vis spectroscopy studies reveal that propiophenone derivatives with electron-donating groups (e.g., -CH₃) exhibit redshifted absorption maxima compared to electron-withdrawing substituents (e.g., -CF₃) . For example, this compound and 3',4'-(methylenedioxy)propiophenone share similar spectral profiles due to analogous conjugation systems .

Biological Activity

3-(3-Methylphenyl)propiophenone, also known as 3-Methylpropiophenone , is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 238.28 g/mol

- CAS Number : 898768-27-9

The compound features a propiophenone structure with a methyl group at the meta position of the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, making it a candidate for further development in pharmaceutical applications.

- Anticancer Potential : Preliminary research suggests that this compound may interact with cancer cell lines, leading to apoptosis and inhibition of tumor growth. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to:

- Protein Modification : The compound can modify amino acid residues in proteins, potentially altering their function and contributing to its antimicrobial and anticancer effects.

- Cellular Signaling Disruption : By interfering with key signaling pathways, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various substituted propiophenones, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for many standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 20 |

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 45 |

| MCF-7 | 20 | 38 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.